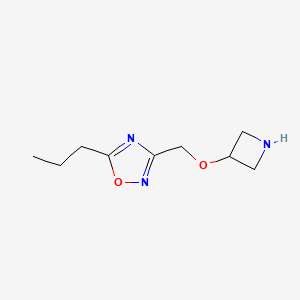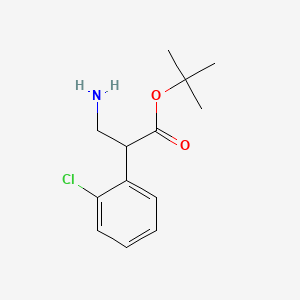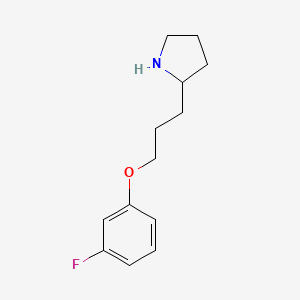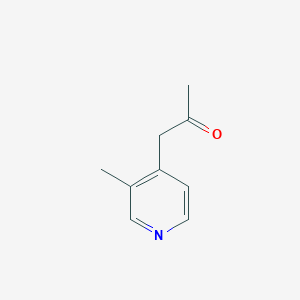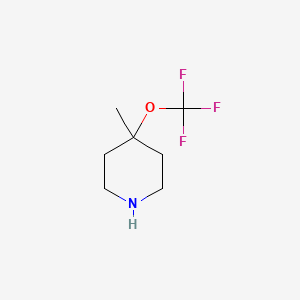
2-Fluoro-4-(trifluoromethyl)mandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with both a fluorine atom and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This reaction involves the use of bismuth catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2-Fluoro-4-(trifluoromethyl)mandelic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using bismuth catalysts.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Bismuth catalysts are commonly used for the oxidation of 4-(trifluoromethyl)mandelic acid.
Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(trifluoromethyl)mandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)mandelic acid involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)mandelic acid: Similar structure but lacks the fluorine atom on the aromatic ring.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-(Trifluoromethyl)phenylacetic acid: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Fluoro-4-(trifluoromethyl)mandelic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H6F4O3 |
|---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-4(9(11,12)13)1-2-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI-Schlüssel |
NMEMRGUFNQDFIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






